![molecular formula C13H11NO B1384228 4-[2-(2-Pyridinyl)vinyl]phenol CAS No. 77377-07-2](/img/structure/B1384228.png)
4-[2-(2-Pyridinyl)vinyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[2-(2-Pyridinyl)vinyl]phenol” is a chemical compound with the CAS Number: 77377-07-2. It has a molecular weight of 197.24 and its IUPAC name is 4-[(E)-2-(2-pyridinyl)ethenyl]phenol .
Molecular Structure Analysis
The InChI code for “4-[2-(2-Pyridinyl)vinyl]phenol” is 1S/C13H11NO/c15-13-8-5-11(6-9-13)4-7-12-3-1-2-10-14-12/h1-10,15H/b7-4+ . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-[2-(2-Pyridinyl)vinyl]phenol” is a solid at room temperature. Phenols, in general, have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .Applications De Recherche Scientifique
Polymer Interaction and Material Science
The interaction of poly(vinyl pyrrolidone) with phenolic materials, including compounds similar to 4-[2-(2-Pyridinyl)vinyl]phenol, is significant in applications like slow-release formulations, detoxification, and reduced physiological shock. These interactions are manifested through turbidity in aqueous solutions and can influence the intrinsic viscosity of the polymer, indicating their potential in material science and drug formulation (Bandyopadhyay & Rodriguez, 1972).
Environmental and Antimicrobial Applications
Modifications of poly(4-vinyl pyridine) particles can generate functional groups with varied properties. These modified particles have shown antimicrobial effects against various bacteria and increased absorption capacities for certain chemicals, indicating their potential in environmental applications and water treatment technologies (Sahiner & Yasar, 2013).
Surface Characterization and Blending of Polymers
Studies on the surface characterization and blending of polymers involving 4-vinyl pyridine derivatives, like poly(4-vinyl phenol) and poly(4-vinyl pyridine), have been conducted to understand their interaction dynamics. These interactions, often involving hydrogen bonding, are crucial in determining the material properties, such as thermal stability and miscibility, which are essential in polymer science and engineering (Zeng et al., 2000).
Biomedical Research
The synthesis of water-soluble, biologically active phenol-containing copolymers of N-vinyl-2-pyrrolidone has shown immunostimulating and antitumor activities. This indicates the potential of 4-[2-(2-Pyridinyl)vinyl]phenol derivatives in biomedical applications, particularly in drug delivery systems and as macromolecular carriers in the synthesis of cancer treatment drugs (Solovskij et al., 1996).
Safety And Hazards
Propriétés
IUPAC Name |
4-[(E)-2-pyridin-2-ylethenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13-8-5-11(6-9-13)4-7-12-3-1-2-10-14-12/h1-10,15H/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSLIBAXJLWTFX-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425658 |
Source


|
| Record name | 4-[2-(2-PYRIDINYL)VINYL]PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Pyridinyl)vinyl]phenol | |
CAS RN |
77377-07-2 |
Source


|
| Record name | 4-[2-(2-PYRIDINYL)VINYL]PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

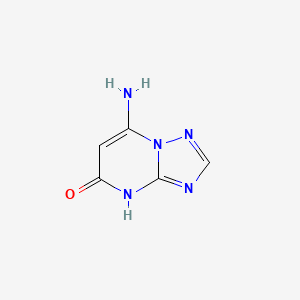
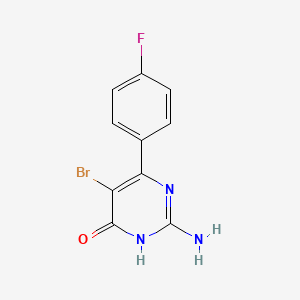
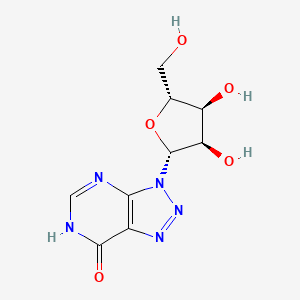

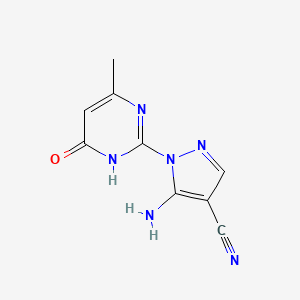
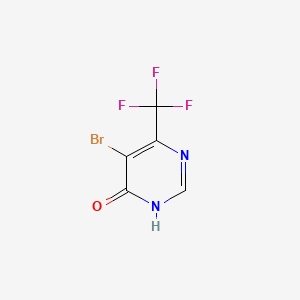
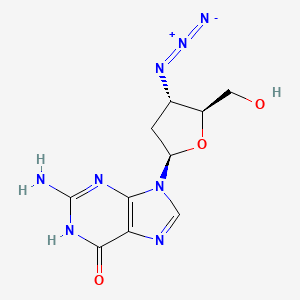
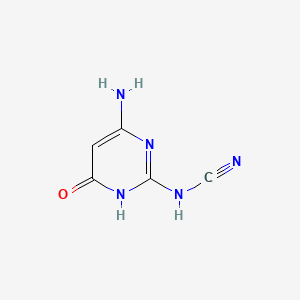

![(1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384159.png)
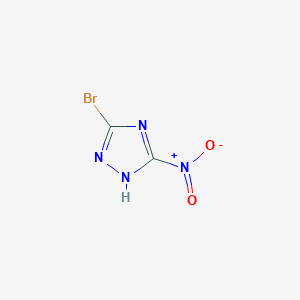
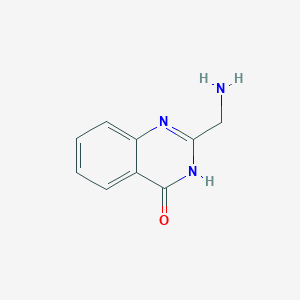
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate](/img/structure/B1384164.png)
![3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one](/img/structure/B1384166.png)